15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione is a complex organic compound with the molecular formula C27H59N5O2 It is a derivative of pentaazacyclohexadecane, a macrocyclic ligand known for its ability to form stable complexes with metal ions
Vorbereitungsmethoden
The synthesis of 15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione typically involves the cyclization of linear precursors under controlled conditions. One common method involves the reaction of hexadecylamine with a suitable pentaazacyclohexadecane precursor in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is being conducted on its potential use in drug delivery systems due to its ability to encapsulate and transport metal ions.
Industry: The compound is explored for its potential use in industrial processes that require stable metal complexes, such as in catalysis and material science.
Vergleich Mit ähnlichen Verbindungen
15-Hexadecyl-1,4,7,10,13-pentaazacyclohexadecane-14,16-dione can be compared with other similar compounds such as:
1,4,7,10,13-Pentaazacyclohexadecane: The parent compound without the hexadecyl and dione groups.
15,15′-Trimethylenebis(1,4,7,10,13-pentaazacyclohexadecane-14,16-dione): A similar compound with an additional trimethylene bridge.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: A related macrocyclic ligand with oxygen atoms in the ring
Eigenschaften
108532-52-1 | |
Molekularformel |
C27H55N5O2 |
Molekulargewicht |
481.8 g/mol |
IUPAC-Name |
15-hexadecyl-1,4,7,10,13-pentazacyclohexadecane-14,16-dione |
InChI |
InChI=1S/C27H55N5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-25-26(33)31-23-21-29-19-17-28-18-20-30-22-24-32-27(25)34/h25,28-30H,2-24H2,1H3,(H,31,33)(H,32,34) |
InChI-Schlüssel |
HYDLNLMZEHNVQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC1C(=O)NCCNCCNCCNCCNC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.